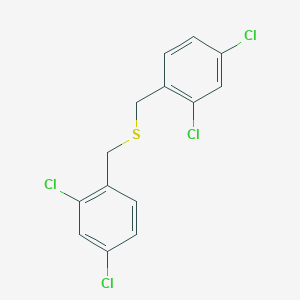![molecular formula C8H8N2O B184328 2-Methylimidazo[1,2-a]pyridin-8-ol CAS No. 79707-11-2](/img/structure/B184328.png)
2-Methylimidazo[1,2-a]pyridin-8-ol
概要
説明
2-Methylimidazo[1,2-a]pyridin-8-ol is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These protocols are crucial for the production of target products and key intermediates .Molecular Structure Analysis
The molecular structure of this compound consists of total 20 bond(s); 12 non-H bond(s), 10 multiple bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 aromatic hydroxyl(s), 1 Imidazole(s) and 1 Pyridine(s) .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 148.16 . It is a yellow to brown solid at room temperature .科学的研究の応用
Synthesis and Chemical Properties
"Water-Mediated" Hydroamination and Silver-Catalyzed Aminooxygenation : Aqueous syntheses of methylimidazo[1,2-a]pyridines, including 2-methylimidazo[1,2-a]pyridin-8-ol, have been reported without any deliberate addition of catalysts. This process also yields imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline under similar conditions (Mohan, Rao, & Adimurthy, 2013).
Synthesis of Substituted Imidazo[4,5-b]pyridines : An efficient approach to synthesize 1-methylimidazo[4,5-b]pyridine derivatives, related to this compound, has been developed using a key intermediate product obtained from 2-amino-3-methylaminopyridine (Xing, Liu, & Wu, 2013).
Biological and Pharmacological Applications
Cytotoxic Activity of Derivatives : Derivatives of 2-methylimidazo[1,2-a]pyridine have been synthesized and evaluated for cytotoxic activity, with notable efficacy against certain cell cycle-dependent kinases (Vilchis-Reyes et al., 2010).
Antiinflammatory and Analgesic Properties : Certain carboxylic acids derived from 2-methylimidazo[1,2-a]pyridine have shown antiinflammatory and analgesic properties, making them potential candidates for pharmaceutical applications (Abignente et al., 1982).
Potential as Antiulcer Agents : Specific substituted imidazo[1,2-a]pyridines demonstrate antiulcer activity, suggesting their potential as antiulcer agents (Kaminski et al., 1989).
Fluorescent Properties
- Fluorescent Organic Compounds : Imidazo[1,2-a]pyridine derivatives, related to this compound, have been studied for their fluorescent properties, indicating potential applications in material science and molecular imaging (Tomoda et al., 1999).
Synthesis Methodologies
Ionic Liquid Promoted Synthesis : 3-Aminoimidazo[1,2-a]pyridines, a class including this compound, have been synthesized using ionic liquids, indicating a more sustainable and efficient synthetic pathway (Shaabani, Soleimani, & Maleki, 2006).
Palladium- and Copper-Catalyzed Aminations : Novel 6-aminoimidazo[1,2-a]pyridine derivatives, related to this compound, have been prepared using palladium- or copper-catalyzed methods, expanding the possibilities for synthesizing various imidazo[1,2-a]pyridine derivatives (Enguehard et al., 2003).
作用機序
Target of Action
2-Methylimidazo[1,2-a]pyridin-8-ol is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with a broad spectrum of biological effects, suggesting they may interact with multiple biochemical pathways .
Result of Action
One study has shown that a brominated derivative of 2-methylimidazo[1,2-a]pyridine exhibited antimicrobial properties against staphylococcus aureus .
生化学分析
Biochemical Properties
2-Methylimidazo[1,2-a]pyridin-8-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, this compound can modulate the activity of GABA A receptors, which are involved in neurotransmission . These interactions highlight the compound’s potential as a therapeutic agent for various diseases.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Furthermore, this compound can alter the expression of genes involved in cell proliferation and survival, thereby affecting cellular metabolism and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with CDKs results in the inhibition of these enzymes, thereby halting cell cycle progression . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy . In vitro and in vivo studies have demonstrated that this compound can exert long-term effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation . These interactions are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . In the nucleus, this compound can interact with transcription factors and other regulatory proteins, modulating gene expression . In the mitochondria, the compound can influence cellular metabolism and apoptosis . These findings underscore the importance of subcellular localization in determining the compound’s biological effects.
特性
IUPAC Name |
2-methylimidazo[1,2-a]pyridin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-5-10-4-2-3-7(11)8(10)9-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKYLVGNKWERLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=C(C2=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356259 | |
| Record name | 2-methylimidazo[1,2-a]pyridin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79707-11-2 | |
| Record name | 2-methylimidazo[1,2-a]pyridin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
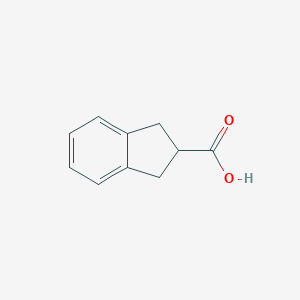


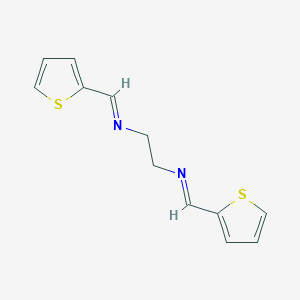
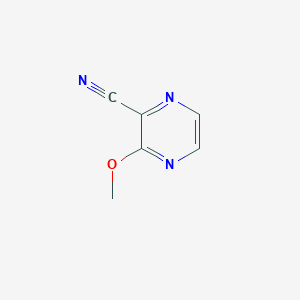
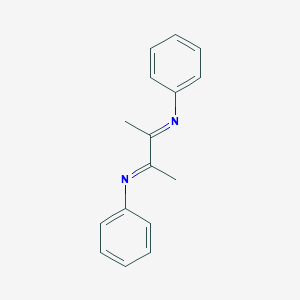



![4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B184265.png)
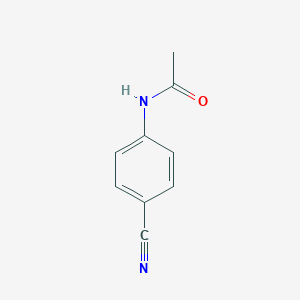
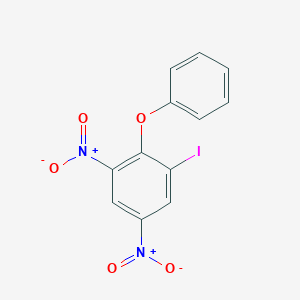
![N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B184269.png)
